molecular formula C11H15FO2 B14025643 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol

Cat. No.: B14025643
M. Wt: 198.23 g/mol
InChI Key: OVVITAJTKUSAJA-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol is a substituted phenyl ethanol derivative characterized by a benzene ring with ethoxy (C₂H₅O-), fluoro (-F), and methyl (-CH₃) groups at positions 5, 2, and 3, respectively, and an ethanol (-CH₂CH₂OH) moiety at position 1. Insights into its properties and synthesis must be inferred from structurally related analogs .

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

1-(5-ethoxy-2-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C11H15FO2/c1-4-14-9-5-7(2)11(12)10(6-9)8(3)13/h5-6,8,13H,4H2,1-3H3

InChI Key

OVVITAJTKUSAJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 5-ethoxy-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, resulting in the reduction of the aldehyde group to an alcohol group, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol may involve large-scale reduction processes using catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the aldehyde group to an alcohol group. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde, 5-Ethoxy-2-fluoro-3-methylbenzoic acid.

    Reduction: 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Physical Properties (if available)
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol C₁₁H₁₅FO₂ 198.24* 5-Ethoxy, 2-Fluoro, 3-Methyl Ethanol (-CH₂CH₂OH) Not reported
1-(5-Fluoro-2-methoxyphenyl)ethanol C₉H₁₁FO₂ 170.18 5-Fluoro, 2-Methoxy Ethanol (-CH₂CH₂OH) Purity: 95%
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol C₉H₁₀BrFO₂ 265.08 5-Bromo, 2-Ethoxy, 3-Fluoro Methanol (-CH₂OH) Not reported
1-(5-Ethoxy-2-hydroxyphenyl)ethanone C₁₀H₁₂O₃ 180.20 5-Ethoxy, 2-Hydroxy Ketone (-COCH₃) Synthesized via Friedel-Crafts alkylation
1-[5-Ethyl-2-hydroxy-4-(trifluoromethyl)phenyl]ethanone C₁₈H₁₇F₃O₃ 338.33 5-Ethyl, 2-Hydroxy, 4-Trifluoromethyl Ketone (-COCH₃) Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The ethoxy group in the target compound enhances lipophilicity compared to analogs with methoxy (e.g., 1-(5-Fluoro-2-methoxyphenyl)ethanol) . Fluorine at position 2 increases electron-withdrawing effects, which may stabilize intermediates in synthesis or alter metabolic stability in biological applications .

Functional Group Differences: Ethanol vs. Alcohol vs. Ketone: Ketone analogs (e.g., 1-(5-Ethoxy-2-hydroxyphenyl)ethanone) lack the hydroxyl group, making them less polar and more suitable for reactions requiring carbonyl reactivity .

Research Findings from Analogs

1-(5-Fluoro-2-methoxyphenyl)ethanol: Exhibits 95% purity and a molecular weight of 170.18 g/mol. Its methoxy group may confer lower thermal stability compared to ethoxy-substituted compounds due to reduced steric bulk .

1-(5-Ethoxy-2-hydroxyphenyl)ethanone: Synthesized via Friedel-Crafts acylation, highlighting the feasibility of ethoxy-substituted aromatic ketones as intermediates .

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